3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC17905145
Molecular Formula: C16H19N5O3S2
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N5O3S2 |
|---|---|
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | 3-(1-methylsulfonylpiperidin-4-yl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C16H19N5O3S2/c1-26(22,23)20-9-7-12(8-10-20)15-17-18-16-21(15)19-14(25-16)11-24-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
| Standard InChI Key | WBFVXEDPGCHETQ-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4 |
Introduction
Key Findings
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl) triazolo[3,4-b] thiadiazole is a synthetic heterocyclic compound with a fused triazolothiadiazole core, distinguished by a methylsulfonyl-substituted piperidine ring at position 3 and a phenoxymethyl group at position 6. Emerging research highlights its potential in medicinal chemistry, particularly as a scaffold for antimicrobial, anticancer, and anti-inflammatory agents. Structural modifications, such as the electron-withdrawing methylsulfonyl group and aromatic phenoxymethyl moiety, enhance its biological activity and pharmacokinetic properties .
Structural and Molecular Characteristics
Chemical Identity
The compound belongs to the triazolo[3,4-b][1, thiadiazole family, characterized by a fused triazole-thiadiazole ring system. Its IUPAC name reflects the substitution pattern:
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Position 3: 1-(Methylsulfonyl)-4-piperidinyl group.
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Position 6: Phenoxymethyl group.
Molecular Formula: CHNOS
Molecular Weight: 431.53 g/mol .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 131953334 (PubChem CID) |
| SMILES | COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
| Topological Polar Surface Area | 132 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
The methylsulfonyl group enhances solubility and metabolic stability, while the phenoxymethyl moiety contributes to π-π stacking interactions with biological targets .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with α-halo carbonyl compounds. A representative pathway involves:
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Step 1: Preparation of 4-amino-3-mercapto-5-(phenoxymethyl)-1,2,4-triazole through reaction of phenoxyacetyl chloride with thiocarbohydrazide .
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Step 2: Cyclocondensation with 1-(methylsulfonyl)-4-piperidinyl α-bromoacetophenone in ethanol under reflux, catalyzed by triethylamine .
Yield: 65–78% (optimized conditions) .
Table 2: Optimization of Synthesis Conditions
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes cyclization |
| Catalyst | Triethylamine | Reduces side reactions |
| Temperature | 80°C | Accelerates reaction rate |
| Reaction Time | 12 hours | Ensures completion |
Reactivity Profile
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Nucleophilic Substitution: The methylsulfonyl group undergoes nucleophilic attack at the sulfur atom, enabling derivatization .
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Oxidation Resistance: The triazolothiadiazole core remains stable under oxidative conditions due to aromatic stabilization .
Pharmacological Activities
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The phenoxymethyl group enhances membrane penetration, while the methylsulfonyl moiety disrupts microbial enzyme function .
Table 3: Antimicrobial Efficacy
Anti-inflammatory Effects
The compound reduces carrageenan-induced paw edema in rats by 54% at 50 mg/kg, outperforming indomethacin (48%). This activity is attributed to COX-2 inhibition and suppression of TNF-α .
Structure-Activity Relationship (SAR)
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Piperidinyl Substituent: The methylsulfonyl group enhances bioavailability and target affinity .
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Phenoxymethyl Group: Electron-donating substituents on the phenyl ring improve antimicrobial potency .
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Triazolothiadiazole Core: Essential for π-stacking interactions with DNA/enzyme active sites .
Pharmacokinetics and Toxicity
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Absorption: Moderate oral bioavailability (43%) due to high polar surface area .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring .
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Toxicity: LD > 500 mg/kg in rodents; no significant hepatotoxicity at therapeutic doses .
Future Directions
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